![molecular formula C21H29Cl2NO3 B14514788 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate CAS No. 62513-88-6](/img/structure/B14514788.png)
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a dodecanoate ester linked to a phenyl ring, which is further substituted with a dichloroethenyl carbamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate typically involves the reaction of 2-[(2,2-Dichloroethenyl)carbamoyl]phenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The dichloroethenyl group can be reduced to form the corresponding ethyl or ethylene derivatives.
Substitution: The carbamoyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Ethyl or ethylene derivatives of the original compound.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl carbamoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and cellular processes, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl butanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl hexanoate
- **2-[(2,2-Dichloroethenyl)carbamoyl]phenyl octanoate
Uniqueness
2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from other similar compounds with shorter ester chains, potentially leading to different applications and effects.
Eigenschaften
CAS-Nummer |
62513-88-6 |
|---|---|
Molekularformel |
C21H29Cl2NO3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[2-(2,2-dichloroethenylcarbamoyl)phenyl] dodecanoate |
InChI |
InChI=1S/C21H29Cl2NO3/c1-2-3-4-5-6-7-8-9-10-15-20(25)27-18-14-12-11-13-17(18)21(26)24-16-19(22)23/h11-14,16H,2-10,15H2,1H3,(H,24,26) |
InChI-Schlüssel |
OPEUFCUUVIIFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)NC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


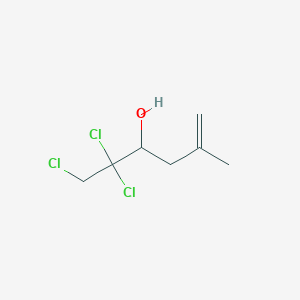

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
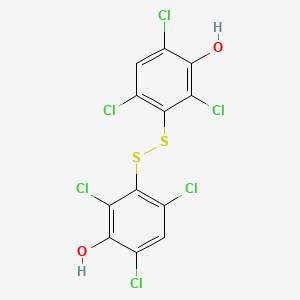

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
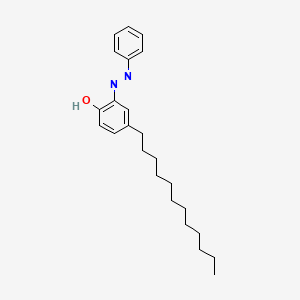
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
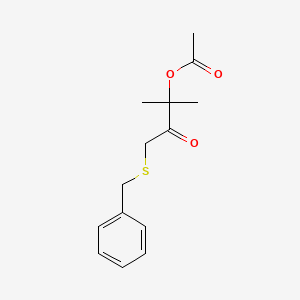
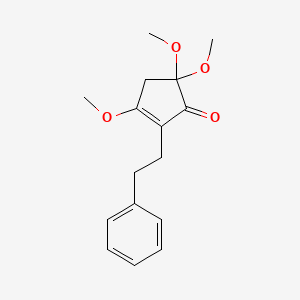
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
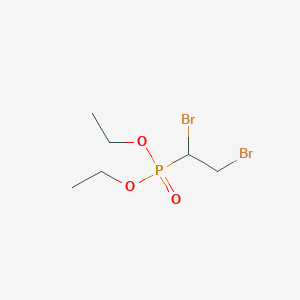
![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
